![molecular formula C15H21BrO2 B2922962 2-(4-Bromophenyl)-5-pentyl-1,3-dioxane CAS No. 320423-73-2](/img/structure/B2922962.png)
2-(4-Bromophenyl)-5-pentyl-1,3-dioxane
Overview
Description
“2-(4-Bromophenyl)-5-pentyl-1,3-dioxane” is a complex organic compound. It contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a 1,3-dioxane ring, which is a six-membered ring with two oxygen atoms . The “5-pentyl” indicates a five-carbon alkyl chain attached to the dioxane ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bromophenyl group, the 1,3-dioxane ring, and the pentyl chain. These groups could influence the compound’s physical and chemical properties .
Chemical Reactions Analysis
The bromine atom in the bromophenyl group could potentially make this compound reactive, as bromine is a good leaving group. The compound might undergo nucleophilic substitution reactions . The 1,3-dioxane ring could potentially undergo ring-opening reactions under certain conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. The presence of the bromine atom could increase its molecular weight and possibly its boiling and melting points .
Scientific Research Applications
It appears that there is limited direct information available on the specific compound “2-(4-Bromophenyl)-5-pentyl-1,3-dioxane” and its unique applications in scientific research. However, by examining related compounds and their uses, we can infer potential applications for this compound. Below are some inferred applications based on the information available for similar compounds:
Synthesis of Secondary Alcohols
Similar compounds have been used in the synthesis of secondary alcohols through S-alkylation and reduction processes . This suggests that “2-(4-Bromophenyl)-5-pentyl-1,3-dioxane” could potentially be used in organic synthesis to create complex alcohol structures.
Building Blocks for Pyrimidine Derivatives
Related bromophenyl compounds have been utilized as precursors for the synthesis of pyrimidine derivatives . This indicates that our compound of interest might serve as a building block in the synthesis of new pyrimidine-based molecules with potential biological activity.
Study of Tautomeric Equilibria
Compounds with a bromophenyl group have been studied for their tautomeric equilibria using NMR spectroscopy . “2-(4-Bromophenyl)-5-pentyl-1,3-dioxane” could be investigated for similar tautomeric behavior, which is important in understanding chemical reactivity and stability.
Antimicrobial and Anticancer Agents
Derivatives of bromophenyl compounds have been synthesized with the aim of overcoming microbial resistance and improving the effectiveness of chemotherapeutic agents against cancer . The compound may also be explored for its potential antimicrobial and anticancer properties.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-bromophenyl)-5-pentyl-1,3-dioxane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrO2/c1-2-3-4-5-12-10-17-15(18-11-12)13-6-8-14(16)9-7-13/h6-9,12,15H,2-5,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIXZQLHAOJXKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1COC(OC1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-5-pentyl-1,3-dioxane |
Synthesis routes and methods
Procedure details
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